Allyl-2,3-di-O-benzyl-alpha-D-glucopyranoside
Overview
Description
Allyl-2,3-di-O-benzyl-alpha-D-glucopyranoside: is a chemical compound with the molecular formula C23H28O6 and a molecular weight of 400.465 g/mol . It is a derivative of glucopyranoside, where the hydroxyl groups at positions 2 and 3 are substituted with benzyl groups, and the anomeric hydroxyl group is substituted with an allyl group . This compound is often used in organic synthesis and research due to its unique structural properties.
Mechanism of Action
Target of Action:
Allyl 2,3-di-O-benzyl-α-D-glucopyranoside primarily targets viral enzymes . These enzymes play crucial roles in viral replication and survival. By interacting with these enzymes, the compound disrupts their function, leading to a remarkable antiviral effect .
Mode of Action:
The compound likely binds to specific active sites within the viral enzymes. This binding interferes with their catalytic activity, preventing essential processes required for viral proliferation. As a result, viral replication is hindered, reducing the viral load .
Biochemical Pathways:
Allyl 2,3-di-O-benzyl-α-D-glucopyranoside affects several biochemical pathways. For instance, it may disrupt nucleic acid synthesis, protein translation, or viral assembly. Downstream effects include reduced viral particle production and impaired infectivity .
Pharmacokinetics:
- Impact on Bioavailability : High lipophilicity enhances tissue penetration, but hepatic metabolism may limit systemic exposure .
Result of Action:
At the molecular level, Allyl 2,3-di-O-benzyl-α-D-glucopyranoside disrupts viral replication machinery, preventing the formation of new viral particles. Cellular effects include reduced viral load, improved immune response, and potential protection against viral-induced pathologies .
Action Environment:
Environmental factors significantly influence the compound’s efficacy and stability:
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Allyl-2,3-di-O-benzyl-alpha-D-glucopyranoside typically involves the protection of the hydroxyl groups of D-glucopyranose followed by selective benzylation and allylation . One common method involves the following steps:
Protection: The hydroxyl groups of D-glucopyranose are protected using a suitable protecting group such as acetyl or benzyl groups.
Benzylation: The protected glucopyranose is then selectively benzylated at positions 2 and 3 using benzyl bromide in the presence of a base like sodium hydride.
Deprotection and Allylation: The protecting groups are removed, and the anomeric hydroxyl group is allylated using allyl bromide in the presence of a base.
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted glucopyranosides.
Scientific Research Applications
Chemistry: : Allyl-2,3-di-O-benzyl-alpha-D-glucopyranoside is used as an intermediate in the synthesis of complex carbohydrates and glycosides. It serves as a building block for the preparation of oligosaccharides and glycoconjugates .
Biology: : In biological research, this compound is used to study carbohydrate-protein interactions and the role of glycosides in cellular processes. It is also employed in the synthesis of glycosylated natural products .
Medicine: : The compound is investigated for its potential therapeutic applications, including its role in drug delivery systems and as a precursor for the synthesis of bioactive molecules .
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Allyl-2,3-di-O-benzyl-beta-D-glucopyranoside: Similar structure but with a beta configuration at the anomeric carbon.
Allyl-2,3-di-O-benzyl-4,6-O-benzylidene-alpha-D-glucopyranoside: Contains an additional benzylidene group at positions 4 and 6.
Methyl-2,3-di-O-benzyl-alpha-D-glucopyranoside: Methyl group instead of allyl at the anomeric position.
Uniqueness: : Allyl-2,3-di-O-benzyl-alpha-D-glucopyranoside is unique due to its specific substitution pattern and the presence of an allyl group, which imparts distinct reactivity and functional properties compared to its analogs .
Properties
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-4,5-bis(phenylmethoxy)-6-prop-2-enoxyoxan-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O6/c1-2-13-26-23-22(28-16-18-11-7-4-8-12-18)21(20(25)19(14-24)29-23)27-15-17-9-5-3-6-10-17/h2-12,19-25H,1,13-16H2/t19-,20-,21+,22-,23+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNQNMXIMFZLNP-ZQGJOIPISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1C(C(C(C(O1)CO)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.